Tetramethyl Ibandronate is a synthetic derivative of Ibandronic acid, which belongs to the class of nitrogen-containing bisphosphonates. It is primarily utilized in research settings for its potential applications in bone-related diseases. The molecular formula of Tetramethyl Ibandronate is , with a molecular weight of approximately 375.34 g/mol. This compound exhibits properties similar to Ibandronic acid, which is widely used in clinical settings to prevent bone density loss, particularly in postmenopausal women .
Tetramethyl Ibandronate is classified as a small organic molecule under the category of bisphosphonates. It is derived from Ibandronic acid, which was first introduced in the literature in 1993 and has since been approved for clinical use . This compound is primarily used for research purposes and not yet approved for therapeutic applications.
The synthesis of Tetramethyl Ibandronate involves several chemical reactions typical of bisphosphonate synthesis. One common method includes the phosphonylation of carboxylic acids or their derivatives. The process often utilizes dimethyl phosphite as a phosphonating agent, leading to the formation of bisphosphonates through a series of steps:
Recent advancements have shown that microwave-assisted synthesis can significantly enhance reaction efficiency and yield compared to traditional methods .
Tetramethyl Ibandronate features a complex structure characterized by two phosphonate groups linked by a carbon atom, typical of bisphosphonates. The structural representation includes:
The three-dimensional structure can be analyzed using computational chemistry software for better visualization and understanding of its interactions at the molecular level.
Tetramethyl Ibandronate can participate in various chemical reactions typical for bisphosphonates:
The mechanism by which Tetramethyl Ibandronate exerts its effects is closely related to that of other bisphosphonates:
Tetramethyl Ibandronate exhibits several notable physical and chemical properties:
The compound's stability profile makes it suitable for various experimental applications but requires careful handling to maintain its integrity .
Tetramethyl Ibandronate is primarily utilized in scientific research rather than clinical applications. Its uses include:
Research involving Tetramethyl Ibandronate contributes significantly to understanding bone health and developing therapeutic strategies against osteoporosis and related disorders .
Structural Features and Systematic NamingTetramethyl ibandronate is a tetra-ester derivative of ibandronic acid, where all four acidic hydrogen atoms of the phosphonate groups are replaced by methyl groups (–CH₃). This modification transforms the highly polar phosphonate moieties into phosphonate esters, fundamentally altering the molecule’s physicochemical behavior. The systematic IUPAC name for this compound is tetramethyl {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate, reflecting its esterified phosphate groups and the characteristic tertiary amine within its R² side chain. Its molecular formula is C₁₃H₂₉NO₇P₂, with a molecular weight of 381.32 g/mol.
Key Structural ModificationsAs shown in Table 1, methylation of ibandronate’s phosphonate groups reduces formal charge from -4 (under physiological conditions) to 0, significantly increasing lipophilicity. This modification also disrupts the molecule’s ability to chelate calcium ions efficiently, diminishing its affinity for hydroxyapatite compared to the parent ibandronate. The pentyl-containing tertiary amine side chain remains intact, preserving potential interactions with enzymatic targets like farnesyl diphosphate synthase (FDPS), though steric and electronic effects of methylation may alter binding kinetics.
Table 1: Structural Comparison of Ibandronate and Tetramethyl Ibandronate
Property | Ibandronic Acid | Tetramethyl Ibandronate |
---|---|---|
IUPAC Name | {1-Hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonic acid | Tetramethyl {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate |
Molecular Formula | C₉H₂₃NO₇P₂ | C₁₃H₂₉NO₇P₂ |
Phosphonate Group | -PO₃H₂ (×2) | -PO₃CH₃ (×2) |
Formal Charge (pH 7.4) | -4 | 0 |
Key Functional Groups | Phosphonic acids, tertiary amine | Phosphonate esters, tertiary amine |
Spectroscopic SignaturesCharacteristic NMR peaks include:
Synthetic Objectives and ChallengesTetramethyl ibandronate emerged during the 2000s–2010s as part of bisphosphonate prodrug design initiatives. Researchers sought to overcome ibandronic acid’s poor oral bioavailability (<1%) by masking its highly polar phosphonate groups with lipophilic esters [6]. Early synthetic routes faced challenges:
Evolution of Synthetic MethodsInitial syntheses used classical Andrews–Hynes approaches, reacting tetraethyl methylenebis(phosphonate) with methyl pentylamine under acidic conditions, followed by deprotection and remethylation. Modern improvements include:
Table 2: Key Milestones in Tetramethyl Ibandronate Synthesis
Time Period | Synthetic Approach | Key Advancements | Limitations |
---|---|---|---|
Early 2000s | Andrews-Hynes modification | First gram-scale synthesis; ~45% yield | Low yields; toxic solvents (CCl₄) |
2010–2015 | Microwave-assisted esterification | Reaction time <1 hr; yields >75%; solvent-free options | Specialized equipment required |
2015–Present | Ionic liquid catalysis | Near-quantitative yields; recyclable solvents | High cost of ionic liquids |
Role in Mechanistic StudiesTetramethyl ibandronate served as a critical tool for:
Molecular Design and Prodrug ApplicationsTetramethyl ibandronate functions primarily as a prodrug intermediate or chemical probe. Its methyl esters undergo enzymatic hydrolysis in vivo (e.g., via esterases in liver or bone), regenerating active ibandronic acid. This strategy leverages:
Impact on Structure-Activity Relationships (SAR)Studies with tetramethyl ibandronate revealed critical SAR insights:
Table 3: Functional Implications of Phosphonate Methylation in Ibandronate
Property | Ibandronic Acid | Tetramethyl Ibandronate | Functional Consequence |
---|---|---|---|
Log D (pH 7.4) | -3.8 | +0.8 | Enhanced membrane permeability |
Hydroxyapatite Kd (M⁻¹) | 10⁶ | 10⁴ | Reduced bone mineral binding |
FDPS IC₅₀ (nM) | 3.5 | Inactive* | Requires hydrolysis for activity |
Plasma Stability t₁/₂ | N/A | 45–60 min | Rapid hydrolysis in vivo |
*Tetramethyl ibandronate itself shows no FDPS inhibition; activity requires ester cleavage.
Contributions to Bisphosphonate Conjugate DesignTetramethyl ibandronate enabled novel drug delivery strategies:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: